molecular formula C₂₄D₂₀Sn B1146738 Tetraphenyl-d20-tin CAS No. 358731-93-8

Tetraphenyl-d20-tin

Cat. No.: B1146738
CAS No.: 358731-93-8
M. Wt: 447.25
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Description

Contextual Significance of Deuterated Chemical Compounds in Advanced Research

Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612). cymitquimica.com This seemingly subtle change imparts unique physical and spectroscopic properties to the molecule, making it an invaluable asset in various research fields. researchgate.net

The increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium bond. This difference in bond strength can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.com By studying these effects, chemists can gain profound insights into the transition states and pathways of complex reactions. researchgate.netsymeres.com Furthermore, deuterium's distinct nuclear magnetic resonance (NMR) properties allow for clearer spectral analysis, aiding in the structural elucidation of molecules and the study of their dynamic behavior in solution. wikipedia.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that leverages the mass difference to probe the conformational dynamics of proteins and other biomolecules. longdom.orgnih.gov

Isotopically labeled compounds, including deuterated ones, serve as tracers in a multitude of scientific disciplines. wikipedia.org In analytical chemistry, they are used as internal standards for mass spectrometry, enhancing the accuracy of quantitative measurements. researchgate.netclearsynth.com Materials science utilizes deuterated compounds to investigate the properties of polymers and the stability of materials like organic light-emitting diodes (OLEDs). researchgate.net The ability to track the fate of labeled molecules is also crucial in environmental science for monitoring pollutants and in biochemistry for studying metabolic pathways. clearsynth.commusechem.com

Role of Deuterium in Elucidating Reaction Mechanisms and Molecular Dynamics

Overview of Organotin Compounds in Academic Research

Organotin compounds are a class of organometallic compounds characterized by the presence of at least one tin-carbon bond. wikipedia.orgwiley-vch.de This field of chemistry is rich and varied, with applications spanning from industrial catalysis to synthetic organic chemistry. lupinepublishers.comlupinepublishers.com

Organometallic chemistry, at its core, is the study of compounds containing metal-carbon bonds. libretexts.orgfiveable.me The nature of the tin-carbon bond in organotin compounds can range from primarily covalent to partially ionic, influencing the compound's reactivity. wiley-vch.de The tin atom in organotin compounds can exhibit different coordination numbers, with four-coordinate (tetravalent) tin being the most common and stable. researchgate.net However, hypercoordinated tin species with five or six-coordinate geometries are also known, often featuring electronegative substituents. wikipedia.org The strength of the metal-carbon bond is influenced by factors such as the electronegativity of the metal and its oxidation state. numberanalytics.com

The field of organotin chemistry dates back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.com A significant surge in research occurred in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org The discovery of the industrial applications of organotin compounds as PVC stabilizers, biocides, and catalysts further fueled research in this area. lupinepublishers.comlupinepublishers.comindexcopernicus.com Early work by chemists like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia laid the foundation for the field. lupinepublishers.comlupinepublishers.comindexcopernicus.com The pioneering research by van der Kerk and his colleagues in the Netherlands was instrumental in uncovering the wide-ranging utility of these compounds. lupinepublishers.comlupinepublishers.comindexcopernicus.com

Fundamental Principles of Tin-Carbon Bonding and Organometallic Chemistry

Specific Research Interest in Tetraphenyl-d20-tin

This compound is an isotopically labeled form of tetraphenyltin (B1683108), where all twenty hydrogen atoms on the four phenyl rings are replaced with deuterium. This specific deuteration makes it a valuable tool for a variety of research applications. It is particularly useful in studies requiring an internal standard for the quantification of tin in environmental or biological samples via mass spectrometry. The unique spectroscopic signature of this compound also aids in NMR studies of reaction mechanisms where tetraphenyltin or related structures are involved. Its use as a catalyst in reactions like direct arylations has also been noted. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of Tetraphenyltin (Non-deuterated analog)

PropertyValue
Molecular FormulaC24H20Sn
Molar Mass427.13 g/mol chemicalbook.com
AppearanceWhite crystalline solid wikipedia.org
Melting Point224-227 °C chemicalbook.comcymitquimica.com
Boiling Point420 °C chemicalbook.com
Density1.49 g/cm³ chemicalbook.comwikipedia.org
SolubilityInsoluble in water; soluble in hot benzene (B151609), toluene, and xylene. chemicalbook.com

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC24D20Sn pharmaffiliates.com
CAS Number358731-93-8 chemicalbook.compharmaffiliates.com
Molecular Weight447.25 g/mol pharmaffiliates.com
AppearanceWhite solid cymitquimica.com
Storage2-8°C Refrigerator pharmaffiliates.com

Rationale for Deuteration at the Phenyl Moieties

The substitution of hydrogen with its heavier isotope, deuterium, at the phenyl groups of tetraphenyltin to create this compound is a deliberate strategy employed for several key scientific reasons. This process, known as deuteration, leverages the kinetic isotope effect, where the greater mass of deuterium leads to slower reaction rates for processes involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This effect is instrumental in studying reaction mechanisms. symeres.com

Furthermore, the introduction of deuterium provides a distinct isotopic signature that allows researchers to track the fate of the phenyl groups in various chemical transformations. This is particularly valuable in mechanistic studies of complex reactions, including cross-coupling reactions where the transfer of organic groups is a key step. The use of deuterated compounds as internal standards in analytical techniques like mass spectrometry also enhances the accuracy and reliability of quantitative measurements. researchgate.netnih.govgoogle.com Deuterated benzene (C₆D₆) is a common starting material for synthesizing molecules with deuterated phenyl groups. wikipedia.org

Unique Contributions of this compound to Organotin Scholarship

This compound, as a specific isotopically labeled organotin compound, offers unique insights into the field of organotin chemistry. Its primary contribution lies in its application as a tool for elucidating reaction mechanisms. By tracking the deuterated phenyl groups, chemists can gain a more precise understanding of how organotin reagents participate in reactions such as stannylation and cross-coupling reactions like the Stille and Suzuki reactions.

The distinct mass of this compound makes it an invaluable internal standard for mass spectrometry-based studies of other organotin compounds. This allows for more accurate quantification and analysis of these compounds in various matrices. researchgate.netnih.gov Research has also utilized deuterium-labeled analogues to support the interpretation of mass spectrometry fragmentation patterns of organotin compounds. upce.cznih.gov The synthesis of this compound is typically achieved through methods analogous to its non-deuterated counterpart, often involving a Grignard reagent and tin tetrachloride, but utilizing deuterated starting materials. ontosight.ai

The study of deuterated organotin compounds like this compound also contributes to a deeper understanding of the spectroscopic properties of these molecules. For instance, NMR spectroscopy can be used to analyze the effects of isotopic substitution on the chemical shifts and coupling constants, providing detailed structural information. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₂₄D₂₀Sn
Molecular Weight 447.25 g/mol
Appearance White crystalline solid
Unlabelled CAS Number 595-90-4
Labeled CAS Number 358731-93-8

Interactive Data Table: Research Applications of this compound

Research AreaSpecific Application
Mechanistic Studies Elucidating pathways of Stille and Suzuki cross-coupling reactions.
Analytical Chemistry Serving as an internal standard in mass spectrometry for the quantification of organotin compounds. researchgate.netnih.gov
Spectroscopy Investigating isotopic effects on NMR and mass spectra to aid in structural elucidation. upce.cznih.govresearchgate.net
Synthetic Chemistry Acting as a precursor for the synthesis of other deuterated organotin compounds.

Properties

IUPAC Name

tetrakis(2,3,4,5,6-pentadeuteriophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;/i4*1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHIAMBJMSSNNM-RWLYZZOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310655
Record name Stannane, tetra(phenyl-d5)-
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Molecular Weight

447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-93-8
Record name Stannane, tetra(phenyl-d5)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358731-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, tetra(phenyl-d5)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tetraphenyl D20 Tin

Precursor Selection and Deuterium (B1214612) Incorporation Strategies

The foundation of a successful synthesis lies in the preparation of a highly deuterated organometallic precursor. The choice of precursor and the method of deuterium incorporation directly impact the isotopic purity of the final product.

The most common precursor for this synthesis is a deuterated phenyl Grignard reagent, specifically phenyl-d5-magnesium bromide (C₆D₅MgBr). ontosight.aiadichemistry.com The preparation of this reagent begins with a highly deuterated starting material, typically benzene-d6 (B120219) (C₆D₆).

The synthesis pathway proceeds as follows:

Bromination of Benzene-d6: Benzene-d6 is first brominated to produce bromobenzene-d5 (B116778) (C₆D₅Br). This electrophilic aromatic substitution is typically carried out using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Formation of the Grignard Reagent: The resulting bromobenzene-d5 is then reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). adichemistry.com This reaction, an oxidative insertion of magnesium into the carbon-bromine bond, yields phenyl-d5-magnesium bromide. adichemistry.com

An alternative to the Grignard reagent is the use of a deuterated phenyllithium (B1222949) precursor (C₆D₅Li). This can be synthesized by reacting bromobenzene-d5 with an organolithium reagent like n-butyllithium in a lithium-halogen exchange reaction or by reacting it directly with lithium metal.

Achieving a high degree of isotopic enrichment in the final Tetraphenyl-d20-tin molecule is paramount. This requires careful attention to the stoichiometry and purity of the precursors.

Reagent Ratios: In the subsequent coupling reaction with tin tetrachloride, a slight excess of the deuterated Grignard reagent is often used. uu.nl This helps to ensure that all four chlorine atoms on the tin center are substituted with the phenyl-d5 group, driving the reaction to completion and maximizing the yield of the fully deuterated (C₆D₅)₄Sn. uu.nl The use of isotopically enriched tracers is a common practice to follow the transformation and degradation of organotin compounds, highlighting the importance of precise isotopic composition. researchgate.net

Synthesis of Deuterated Phenyl Grignard Reagents or Lithiated Precursors

Reaction Pathways and Optimized Conditions

The core of the synthesis is the formation of the four tin-carbon bonds through a coupling reaction. The choice of pathway and the optimization of reaction conditions are key to achieving a high yield and purity of the target compound.

The most established method for synthesizing tetraphenyltin (B1683108) and its deuterated analogue is the Grignard coupling reaction. ontosight.ai This involves the reaction of tin tetrachloride (SnCl₄) with four equivalents of the deuterated phenyl Grignard reagent. ontosight.ai

Reaction: 4 C₆D₅MgBr + SnCl₄ → (C₆D₅)₄Sn + 4 MgClBr

The reaction is typically performed in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from being quenched by moisture. adichemistry.com The tin tetrachloride is usually added slowly to the Grignard solution at a reduced temperature to control the exothermic reaction. After the addition is complete, the mixture is often refluxed for several hours to ensure the reaction goes to completion. ontosight.ai

While the Grignard route is prevalent, other organometallic reagents can be employed. The use of phenyl-d5-lithium offers a viable alternative pathway. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also lead to more side reactions if not properly controlled.

Reaction: 4 C₆D₅Li + SnCl₄ → (C₆D₅)₄Sn + 4 LiCl

Another, less common, approach involves ligand exchange reactions. For instance, a pre-existing organotin compound could potentially undergo exchange with a deuterated aromatic compound under specific catalytic conditions, though this is not a standard preparative method for achieving full deuteration. The development of organometallic photoresists has also spurred interest in methods for synthesizing compounds with deuterated ligands to leverage isotopic effects. google.com

Optimizing the yield in isotopic synthesis requires stringent control over several parameters to favor the formation of the desired product and minimize side reactions or incomplete substitution.

Key Optimization Parameters:

Anhydrous Conditions: The exclusion of water is critical, as both Grignard and organolithium reagents react readily with protic sources, which would consume the expensive deuterated precursor. adichemistry.com

Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for preparing aryl Grignard reagents as it is a better coordinating solvent, enhancing solubility and stability. adichemistry.com

Temperature Control: The initial reaction is often started at 0 °C or below to manage the exothermicity. Subsequently, heating under reflux is used to drive the reaction to completion. ontosight.ai

Purification: After the reaction, the mixture is hydrolyzed to quench any unreacted Grignard reagent and to precipitate magnesium salts. ontosight.ai The crude product is then typically purified by recrystallization from a suitable organic solvent, such as benzene (B151609) or ethanol, to obtain pure this compound. ontosight.ai

Table 1: Optimized Conditions for Grignard-type Synthesis

Parameter Optimized Condition Rationale
Reagents Phenyl-d5-magnesium bromide, Tin tetrachloride Standard and reliable precursors for this coupling reaction. ontosight.ai
Stoichiometry > 4:1 (Grignard Reagent : SnCl₄) A slight excess of the Grignard reagent ensures complete substitution. uu.nl
Solvent Anhydrous Tetrahydrofuran (THF) Superior solvent for aryl Grignard reagent formation and stability. adichemistry.com
Atmosphere Inert (Nitrogen or Argon) Prevents quenching of the highly reactive organometallic reagent by moisture or oxygen.
Temperature Initial addition at 0 °C, followed by reflux Controls initial exothermic reaction and then ensures completion. ontosight.ai
Workup Hydrolysis followed by recrystallization Removes inorganic byproducts and purifies the final compound. ontosight.ai

Table 2: Comparison of Synthetic Pathways

Feature Grignard Reagent Pathway Organolithium Pathway
Precursor Phenyl-d5-magnesium bromide Phenyl-d5-lithium
Reactivity Moderately reactive, easier to handle. Highly reactive, can lead to side reactions.
Preparation Direct insertion of Mg into C₆D₅Br in ether. adichemistry.com Halogen-lithium exchange or direct reaction with Li metal.
Commonality Most common and well-documented method. ontosight.ai A viable but less frequently cited alternative.
Yield Generally high yields (>80%) can be achieved. uu.nl Potentially high yields, but more sensitive to conditions.

Alternative Organometallic Synthesis Routes with Deuterated Ligands

Isolation, Purification, and Recrystallization Techniques

The final stages of synthesis, encompassing isolation, purification, and recrystallization, are critical for obtaining this compound of high chemical and isotopic purity. These processes are designed to separate the target molecule from unreacted starting materials, partially deuterated isotopologues, and other side products. The methodologies employed are adapted from established organotin chemistry and specialized techniques for handling isotopically labeled compounds.

Chromatographic Methods for Product Separation

Chromatography is a highly selective separation technology essential for purifying complex mixtures. mpg.de For this compound, chromatographic methods are employed to separate the fully deuterated product from any remaining non-deuterated or partially deuterated species and other structurally related organic impurities.

Gas chromatography (GC) and liquid chromatography (LC) are the principal techniques used. ivl.se Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for the speciation of organotin compounds. ivl.seanalchemres.org For effective separation of phenyl-containing organotins, the choice of the capillary column's stationary phase is crucial. Stationary phases like tetraphenyl porphyrin (TPP) have demonstrated high resolution for aromatic molecules due to π-π stacking interactions. frontiersin.orgnih.gov While GC analysis of some organotin compounds requires a derivatization step to increase volatility, methods are continually being developed to analyze them directly. ivl.seanalchemres.org

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers another robust separation route. In the context of purity assessment, LC is often coupled with high-resolution mass spectrometry (LC-HR-MS) to simultaneously separate and identify different isotopologues. rsc.orgnih.gov Column chromatography using adsorbents like florisil (B1214189) or silica (B1680970) gel can also be used for purification, separating components based on their polarity. nih.gov For instance, crude extracts of organotin compounds can be purified using a florisil cartridge column before instrumental analysis. nih.gov

Method Stationary Phase/Column Mobile Phase/Eluent Detection Application
Gas Chromatography (GC) Tetraphenyl Porphyrin (TPP) or similar nonpolar capillary column frontiersin.orgnih.govInert carrier gas (e.g., Helium, Nitrogen)Mass Spectrometry (MS), Flame Ionization Detector (FID) analchemres.orgSeparation of volatile impurities and assessment of chemical purity.
High-Performance Liquid Chromatography (HPLC) C18 or other reverse-phase columnsAcetonitrile/Water or Methanol/Water gradients analchemres.orgnih.govUV, Mass Spectrometry (MS) rsc.orgSeparation of non-volatile impurities and isotopologues. rsc.orgnih.gov
Column Chromatography Silica Gel, Florisil nih.govHexane, Toluene, Acetone mixtures nih.govpan.olsztyn.plFraction analysisBulk purification to remove major impurities.

Advanced Recrystallization Protocols for High Purity

Recrystallization is a fundamental technique used to purify solid compounds by leveraging differences in solubility. mt.com For this compound, the goal is to obtain a highly ordered crystal lattice that excludes impurities, including partially deuterated molecules. youtube.com A pure product can be obtained by recrystallization from solvents such as benzene or toluene. ukessays.com Other solvents mentioned for the non-deuterated analogue, Tetraphenyltin, include chloroform, petroleum ether, and xylene. chemicalbook.comchemicalbook.com

Advanced protocols are employed to maximize purity and crystal quality. numberanalytics.com

Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room or lower temperatures. mt.comyoutube.com Using a mixture of solvents can sometimes fine-tune these solubility characteristics to achieve optimal crystallization conditions. numberanalytics.com

Controlled Cooling: Gradual cooling of the saturated solution is paramount. numberanalytics.com Slow cooling allows for the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice. numberanalytics.comyoutube.com This can be achieved by allowing the flask to cool slowly to room temperature before transferring it to an ice bath. ukessays.comyoutube.com

Washing and Drying: After crystallization, the crystals are collected via filtration. youtube.com They are then washed with a small amount of cold, pure solvent to remove any residual impurities adhering to the crystal surfaces. The purified crystals are subsequently dried, often under a vacuum, to remove all traces of solvent. chemicalbook.comchemicalbook.com

Purity Assessment Methodologies

Assessing the purity of this compound is a multi-faceted process that must determine both chemical and isotopic purity.

Chemical Purity is evaluated using standard analytical techniques. Gas chromatography with a flame ionization detector (GC-FID) can be used to quantify organic impurities. The melting point of the compound is also a key indicator of purity; a sharp melting point range close to the literature value for the pure substance suggests high purity. youtube.com For non-deuterated Tetraphenyltin, the melting point is in the range of 224-227 °C. chemicalbook.comchemicalbook.com

Isotopic Purity assessment is crucial for deuterated compounds to quantify the level of deuterium incorporation. rsc.org This determines the percentage of molecules that are the desired d20 species versus those that are less-deuterated (e.g., d19, d18) or non-deuterated (d0). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis confirms the structural integrity of the molecule and can verify the positions of the deuterium labels. rsc.orgrsc.org While ¹H NMR would show the absence of protons in the phenyl rings, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei.

The combination of these methods provides a comprehensive profile of the final product's purity. The results are often expressed as percent isotopic purity, which is a calculation based on the relative abundance of all detected isotopologues.

Parameter Methodology Typical Data Output Reference Finding
Chemical Purity GC-FIDPercentage of organic impurities. Homogeneity can be assessed by analyzing multiple samples; variations should not be significant at a 95% confidence level.
Chemical Purity Melting Point AnalysisA narrow melting point range (e.g., within 1-2°C) indicates high purity. youtube.comPure Tetraphenyltin melts at 224-227°C. chemicalbook.comchemicalbook.com
Isotopic Purity LC-ESI-HR-MSRelative abundance of each isotopologue (d0 to d20). rsc.orgnih.govFor various deuterated compounds, isotopic purities of 94.7% to 99.9% have been successfully calculated using this method. rsc.orgrsc.org
Structural Integrity NMR SpectroscopyConfirmation of deuterium label positions and absence of undesired structural isomers. rsc.orgrsc.orgNMR confirms structural integrity and can provide insights into the relative percent isotopic purity. rsc.org

Comprehensive Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tetraphenyl-d20-tin

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of this compound, an isotopically labeled organotin compound. The strategic replacement of hydrogen with deuterium (B1214612) atoms in the phenyl rings provides distinct advantages for various NMR experiments, enhancing signal clarity and enabling in-depth studies of its chemical environment and molecular behavior.

A comprehensive understanding of this compound's structure is achieved through the combined application of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy. While the deuteration of the phenyl rings significantly simplifies the ¹H and ¹³C NMR spectra by removing most proton signals and their corresponding carbon couplings, the residual signals and the direct observation of the tin nucleus provide invaluable information. nih.gov

The chemical shifts in ¹H and ¹³C NMR spectra, although sparse due to deuteration, are crucial for confirming the structure. The primary resonances would be those from any non-deuterated starting materials or impurities. The analysis of coupling constants, particularly the through-bond interactions between the tin (¹¹⁹Sn) and deuterium (²H) nuclei, denoted as nJ(Sn,D), offers profound structural insights. researchgate.net The magnitude of these coupling constants is dependent on the number of bonds (n) separating the two nuclei and the dihedral angles between them, which is instrumental in confirming the stereochemistry and connectivity within the molecule. iupac.org For instance, the observation of 2J(Sn,D), 3J(Sn,D), and sometimes even 4J(Sn,D) couplings can be used for qualitative and quantitative analysis of the organotin compound. researchgate.net

Table 1: Representative NMR Data for Organotin Compounds Note: This table presents typical data for analogous organotin compounds due to the scarcity of specific published data for this compound. The principles are directly applicable.

NucleusChemical Shift (δ, ppm) RangeCoupling Constant (J, Hz) RangeComments
¹¹⁹Sn -1900 to 700 huji.ac.ilHighly sensitive to the coordination environment and substituents. researchgate.netresearchgate.net
¹³C Varies¹J(¹¹⁹Sn, ¹³C): ~300-400 Hz rsc.orgThe ¹J coupling is a key indicator of the Sn-C bond.
¹H Varies²J(¹¹⁹Sn, ¹H): ~50 Hz huji.ac.ilProvides information on protons two bonds away from the tin atom.

Table 2: Illustrative ¹¹⁹Sn Chemical Shifts and Coordination Environments Note: This table provides a general guide to the relationship between ¹¹⁹Sn chemical shifts and the coordination environment in organotin compounds.

Coordination NumberGeometryTypical ¹¹⁹Sn Chemical Shift (δ, ppm) Range
4Tetrahedral+150 to -60
5Trigonal Bipyramidal-90 to -330
6Octahedral-210 to -515

Deuterium (²H) NMR spectroscopy offers a direct window into the behavior of the deuterated phenyl rings of this compound, providing information that is inaccessible through other NMR techniques.

The most fundamental application of ²H NMR in this context is the verification of the isotopic labeling. creative-proteomics.com A ²H NMR spectrum will show distinct resonances for the deuterium atoms, confirming their successful incorporation into the phenyl groups. The presence and integration of these signals provide a direct measure of the extent of deuteration. creative-proteomics.comnih.gov

In the solid state, the lineshape of the ²H NMR spectrum is dominated by the interaction between the nuclear quadrupole moment of the deuterium and the electric field gradient at the nucleus. This interaction is highly sensitive to the orientation of the C-D bond relative to the external magnetic field. researchgate.netacs.org Consequently, solid-state ²H NMR is an excellent probe for studying the molecular dynamics of the deuterated phenyl rings. researchgate.netmdpi.com

By analyzing the changes in the ²H NMR lineshape as a function of temperature, it is possible to characterize various motional processes, such as 180° flips of the phenyl rings or more complex reorientations within the crystal lattice. sfasu.educdnsciencepub.com For instance, a static phenyl ring will give a broad Pake pattern, while rapid reorientational motions will lead to a narrowing of the spectrum. researchgate.netresearchgate.net From these analyses, rates of motion and their activation energies can be determined, providing a detailed picture of the dynamic behavior of the molecule in the solid state. sfasu.educdnsciencepub.com

Isotopic Labeling Verification via ²H NMR

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information on the connectivity and spatial relationships between atoms within a molecule. For this compound, where all phenyl protons are replaced by deuterium, 2D NMR experiments would primarily focus on carbon-deuterium and long-range carbon-carbon correlations.

Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. sdsu.educeitec.cz An HMBC experiment on this compound would reveal correlations between carbon atoms and deuterium atoms that are two or three bonds away. This can definitively establish the connectivity between the tin atom and the deuterated phenyl rings. For instance, correlations would be expected between the tin-bound carbon (C1) of the phenyl ring and the deuterium atoms at the ortho positions (D2, D6). Further correlations would be seen between other carbons of the phenyl ring and their respective neighboring deuterium atoms, confirming the substitution pattern. While less common, Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) could be used to trace out the complete carbon skeleton of the phenyl rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine through-space proximities. In the case of this compound, these experiments could provide insights into the conformation and dynamics of the phenyl rings around the central tin atom, although the primary application remains in proton-proton proximity analysis.

2D NMR Technique Information Gained for this compound Expected Correlations
HMBC Establishes long-range (2-3 bond) C-D correlations, confirming the Sn-Phenyl connectivity. ceitec.czC1 to ortho-Deuteriums (D2, D6); C2 to meta-Deuterium (D3), etc.
COSY Not directly applicable for C-D correlations. A 2H-2H COSY could show D-D couplings, though less common. sdsu.eduN/A for standard setup.
HSQC/HMQC Shows direct one-bond C-D correlations, confirming which carbons are deuterated. sdsu.eduC2 to D2, C3 to D3, C4 to D4, etc.

Vibrational Spectroscopy (IR and Raman) for Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. uni-siegen.de For this compound, these methods are particularly insightful for confirming the presence of Sn-C and C-D bonds and for analyzing the effects of isotopic substitution. nih.gov

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending modes of its constituent bonds.

Sn-C Vibrations: The tin-carbon (Sn-C) stretching vibrations are a key feature. In organotin compounds, these typically appear in the far-infrared region of the spectrum. The symmetric and asymmetric Sn-C stretching modes are expected to be observed.

C-D Vibrations: The substitution of hydrogen with deuterium in the phenyl rings leads to the appearance of characteristic carbon-deuterium (C-D) vibrational modes. C-D stretching vibrations are found at lower frequencies (around 2200-2300 cm⁻¹) compared to C-H stretching vibrations (around 3000-3100 cm⁻¹). This significant shift is a direct consequence of the increased mass of deuterium. ajchem-a.comajchem-a.com C-D bending vibrations will also be present at lower frequencies compared to their C-H counterparts.

Raman spectroscopy is complementary to IR spectroscopy. nih.gov The symmetric Sn-C stretch is often strong and easily identifiable in the Raman spectrum, while the asymmetric stretch is typically more prominent in the IR spectrum.

The replacement of all 20 hydrogen atoms with deuterium in the tetraphenyltin (B1683108) molecule results in predictable shifts in the vibrational frequencies. This phenomenon, known as the isotopic effect, is a direct consequence of the increased reduced mass of the vibrating atoms. libretexts.org

According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. libretexts.org Since deuterium has approximately twice the mass of protium (B1232500) (hydrogen-1), the C-D vibrational frequencies are expected to be lower than the corresponding C-H frequencies by a factor of approximately √2 (≈ 1.41). libretexts.org

This isotopic shift is most pronounced for modes that heavily involve the motion of the substituted hydrogen/deuterium atoms, such as stretching and bending vibrations. umich.edu The analysis of these shifts provides definitive evidence for the successful deuteration of the phenyl rings. The frequencies of vibrations primarily involving the heavier Sn-C bond or the carbon-carbon bonds within the phenyl ring will be less affected, though some minor shifts may occur due to changes in vibrational coupling throughout the molecule. libretexts.orgscielo.org.mx

Vibrational Mode Approximate Frequency Range (cm⁻¹) in Tetraphenyltin (C-H) Expected Approximate Frequency Range (cm⁻¹) in this compound (C-D) Spectroscopic Technique
Aromatic C-H Stretch3000 - 3100N/AIR, Raman
Aromatic C-D StretchN/A2200 - 2300IR, Raman
Sn-C Stretch200 - 300200 - 300 (minor shift expected)IR, Raman
C-H Bending600 - 900N/AIR, Raman
C-D Bending450 - 700N/AIR, Raman

Identification of Characteristic Vibrational Modes of Sn-C and C-D Bonds

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. msesupplies.com

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. quality-assistance.comunirioja.es This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. For this compound, ((C₆D₅)₄Sn), HRMS would be used to confirm its molecular weight and, by extension, its elemental formula. The exact mass is calculated based on the most abundant isotopes of each element (e.g., ¹²C, ²H, ¹²⁰Sn). The experimentally measured mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be compared to the calculated theoretical mass. nih.gov A close match between the experimental and theoretical mass provides strong evidence for the correct identity and isotopic enrichment of the compound.

Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions (product ions) are then analyzed, providing valuable structural information. lcms.czscirp.org

For this compound, the molecular ion [(C₆D₅)₄Sn]⁺˙ would be selected as the precursor ion. The primary fragmentation pathway is expected to be the sequential loss of the deuterated phenyl radicals (•C₆D₅). This would lead to a characteristic series of fragment ions:

[(C₆D₅)₃Sn]⁺: This ion results from the loss of one C₆D₅ radical. It is often the most abundant fragment ion.

[(C₆D₅)₂Sn]⁺˙: Formed by the loss of a second C₆D₅ radical.

[(C₆D₅)Sn]⁺: Resulting from the loss of a third C₆D₅ radical.

[Sn]⁺˙: The bare tin ion, formed after the loss of all four phenyl groups.

Further fragmentation of the deuterated phenyl cation [C₆D₅]⁺ could also be observed, providing additional confirmation of the deuteration. The analysis of these fragmentation patterns in an MS/MS experiment serves as a definitive structural confirmation of this compound. scirp.orguab.edu

Fragmentation Patterns and Mechanistic Information via MS/MS (MSn)

Mössbauer Spectroscopy (¹¹⁹Sn) for Electronic and Structural Properties

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique used to probe the nuclear environment of tin atoms, providing valuable information about their electronic structure and coordination geometry in the solid state. numberanalytics.commst.edu This method is based on the recoilless emission and absorption of gamma rays by ¹¹⁹Sn nuclei. numberanalytics.com

Two key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). illinois.edu

Isomer Shift (δ): This parameter is a measure of the s-electron density at the tin nucleus and is sensitive to the oxidation state of the tin atom. numberanalytics.comufrgs.br The isomer shift is reported relative to a standard reference material, typically BaSnO₃ or SnO₂. ufrgs.br For tetravalent tin compounds like tetraphenyltin and its deuterated analogue, the isomer shift is influenced by the nature of the groups bonded to the tin atom. ufrgs.br An increase in s-electron density at the nucleus results in a more positive isomer shift. acs.org

Quadrupole Splitting (ΔEQ): This parameter arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus in its excited state (I=3/2) and the electric field gradient (EFG) at the nucleus. illinois.eduacs.org A non-zero quadrupole splitting indicates an asymmetric distribution of electrons around the tin nucleus, providing insights into the coordination geometry. numberanalytics.com For a tin atom in a perfectly tetrahedral or octahedral environment, the EFG is zero, and no quadrupole splitting is observed. Any distortion from these ideal geometries leads to a measurable quadrupole splitting.

A comparison of Mössbauer data for various organotin compounds reveals trends in these parameters.

Table 1: Representative ¹¹⁹Sn Mössbauer Data for Organotin Compounds

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)
(Ph₃Sn)₂TeNot specifiedNot specified
(Me₃Sn)₂TeNot specifiedNot specified
(Me₃Sn)₃PO₄Not specifiedNot specified

The isomer shift value directly provides information about the oxidation state of the tin atom. numberanalytics.com For tetraphenyltin and its deuterated analogue, the tin atom is in the +4 oxidation state.

The magnitude of the quadrupole splitting offers significant insights into the coordination geometry around the tin atom. numberanalytics.commst.edu In the solid state, tetraphenyltin has a tetrahedral geometry, which would theoretically result in zero quadrupole splitting. However, minor distortions in the crystal lattice can lead to a small, observable splitting. The analysis of quadrupole splitting in a series of related compounds, such as triorganotin derivatives, can reveal changes in coordination number and geometry. For instance, a change from a four-coordinate tetrahedral geometry to a five-coordinate trigonal bipyramidal geometry will be reflected in a significant change in the quadrupole splitting value. researchgate.net

Isomer Shift and Quadrupole Splitting Parameters

Other Advanced Spectroscopic Methodologies

Besides mass spectrometry and Mössbauer spectroscopy, other advanced spectroscopic techniques are utilized to fully characterize this compound. These methods provide complementary information about the molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are fundamental techniques for the structural elucidation of organotin compounds. upce.cz In the case of this compound, the absence of signals in the ¹H NMR spectrum in the phenyl region confirms the complete deuteration. ¹³C NMR provides information about the carbon framework, while ¹¹⁹Sn NMR is particularly informative about the coordination environment of the tin atom in solution. cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman are used to identify characteristic bond vibrations within the molecule. nih.govrsc.org The spectra can confirm the presence of Sn-C bonds and the vibrations of the deuterated phenyl rings.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the molecular ion and its fragments with high precision, which allows for the unambiguous determination of the elemental composition of each ion. rsc.orgresearchgate.netchemrxiv.org

These combined spectroscopic methods allow for a comprehensive and unambiguous characterization of this compound, which is essential for its application in various research fields.

Structural Elucidation and Computational Chemistry

X-ray Crystallography of Tetraphenyl-d20-tin

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystal. anton-paar.com By directing X-rays at a single crystal, the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice. anton-paar.comazolifesciences.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Table 1: Crystallographic Data for Tetraphenyltin (B1683108) (Ph₄Sn) This table presents data for the non-deuterated analogue, which is expected to be structurally very similar to this compound.

ParameterValueReference
Chemical FormulaC₂₄H₂₀Sn rsc.org
Crystal SystemTetragonal rsc.org
Space GroupP-42₁c rsc.org
a (Å)12.058(1) rsc.org
c (Å)6.547(1) rsc.org
Sn-C bond length (Å)2.14 rsc.org
C-Sn-C bond angle (°)109.5 rsc.org

Crystallographic Computing and Refinement Methodologies

Once diffraction data is collected, computational methods are essential for solving and refining the crystal structure. ox.ac.uk The process begins with solving the "phase problem" to generate an initial electron density map. This model is then improved through a process of least-squares refinement, where the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model. ox.ac.uknih.gov

For organometallic compounds, especially those containing heavy atoms like tin, this refinement requires careful modeling. ox.ac.uknih.gov Modern software suites like Olex2 are widely used for this purpose. acs.org The refinement strategy often involves the use of restraints, which apply prior chemical knowledge (e.g., expected bond lengths or planarity of phenyl rings) to guide the refinement process, which is particularly important when data quality is limited. nih.goviucr.org The quality of the final structure is assessed using parameters like the R-factor, which indicates the agreement between the experimental data and the final structural model. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful complement to experimental data, allowing for the optimization of molecular geometries and the prediction of various properties from first principles.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. abinit.org It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of the atoms. mdpi.com For organotin compounds, hybrid functionals such as B3LYP are commonly used. mdpi.comresearchgate.netnih.gov The process typically starts with the atomic coordinates obtained from X-ray diffraction. rsc.org These coordinates are then allowed to relax until a minimum on the potential energy surface is located, which is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. mdpi.com

For a molecule like this compound, different basis sets are often applied to different atoms to balance accuracy and computational cost. For instance, a basis set like Def2-TZVP is suitable for the tin atom, while a Pople-style basis set like 6-311G(d,p) can be used for the lighter carbon and deuterium (B1214612) atoms. mdpi.comnih.gov The resulting optimized geometry provides theoretical bond lengths and angles that can be compared with experimental values.

Table 2: Representative Theoretical vs. Experimental Bond Parameters for Organotin Compounds This table illustrates the typical agreement between DFT-calculated and X-ray-determined values for related organotin structures.

ParameterExperimental (X-ray) Value (Å)Calculated (DFT/B3LYP) Value (Å)Reference Context
Sn-C Bond Length~2.15 - 2.18~2.17 - 2.20 mdpi.comresearchgate.net
C-C (aromatic) Bond Length~1.38 - 1.41~1.39 - 1.42 mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental spectra to validate both the structural model and the computational method. researchgate.net Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to peaks in a UV-Vis absorption spectrum. nih.govscirp.org

Furthermore, DFT can accurately predict NMR chemical shifts and spin-spin coupling constants. researchgate.net For tin compounds, the prediction of ¹¹⁹Sn NMR parameters is particularly valuable. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating these parameters. researchgate.net While raw calculated values may show systematic deviations from experimental results, they typically exhibit a strong linear correlation, allowing for the application of scaling factors to improve agreement. nih.gov This comparison between theoretical and experimental spectra serves as a powerful tool for structural confirmation. nih.gov

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data This table demonstrates the typical correlation achieved between experimental and DFT-predicted NMR data for organotin compounds.

Spectroscopic ParameterExperimental ValueCalculated (DFT) ValueReference Context
¹³C NMR Chemical Shift (ppm)138.5142.1 (unscaled) nih.gov
¹H NMR Chemical Shift (ppm)7.5 - 7.87.8 - 8.1 (unscaled) nih.gov
²J(¹¹⁹Sn,¹H) Coupling Constant (Hz)~65-80Correlates well researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. wuxiapptec.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally signifies higher chemical reactivity and kinetic instability. numberanalytics.comwuxiapptec.comrsc.org

For tetraphenyltin (the non-deuterated analogue of this compound), computational studies have calculated the HOMO-LUMO gap to be in the range of 4.1–4.6 eV. researchgate.net This relatively large gap suggests significant stability. In the broader class of tetraphenyl molecules (XPh4, where X is a central atom), the atomic number of the central atom has an increasing effect on the HOMO and LUMO energies. researchgate.net

The reactivity of organotin compounds can be understood by analyzing the energies and distributions of these frontier orbitals. For instance, in reactions with electrophiles, the HOMO's energy and location on the molecule will dictate the site of attack. Conversely, for reactions with nucleophiles, the LUMO's characteristics are paramount. wuxiapptec.comsapub.org While specific FMO calculations for this compound are not detailed in the literature, the values for its protium (B1232500) analogue provide a strong basis for predicting its reactivity. The substitution of protium with deuterium is not expected to significantly alter the electronic energies of the frontier orbitals but rather influences reaction rates through kinetic isotope effects, as discussed in a later section.

Table 1: Representative Frontier Molecular Orbital Data for an Organotin Compound

OrbitalEnergy (eV)Description
LUMO-0.88Lowest Unoccupied Molecular Orbital; acts as the electron acceptor.
HOMO-5.08Highest Occupied Molecular Orbital; acts as the electron donor.
HOMO-LUMO Gap (ΔE)4.20Energy difference indicating molecular stability and reactivity.

This table presents representative data from a computational analysis of a related organotin compound to illustrate the concepts of FMO analysis.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. scielo.brresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes, solvent interactions, and aggregative tendencies. amazonaws.comnih.govnih.gov

While specific MD simulation studies on this compound are not prevalent in the literature, the methodology has been applied to other organotin compounds to understand their behavior in solution. scielo.brresearchgate.netamazonaws.com For instance, classical atomistic MD simulations have been used to investigate the aggregative behavior of diphenyltin (B89523) dichloride and cyhexatin (B141804) in aqueous solutions, revealing how these molecules interact with each other and with solvent molecules. scielo.bramazonaws.com Such simulations typically involve creating a simulation box containing the solute (this compound) and a chosen solvent, defining the force field parameters that govern interatomic interactions, and running the simulation for a sufficient length of time (e.g., nanoseconds) to observe equilibrium behavior. scielo.brresearchgate.net

A hypothetical MD simulation of this compound could elucidate several key aspects of its solution-phase behavior:

Conformational Dynamics: The simulation could track the torsional motions of the four phenyl-d5 rings around the Sn-C bonds. Experimental studies on tetraphenyltin have identified small amplitude oscillations of the phenyl rings, and MD simulations could provide a more detailed, time-resolved picture of these dynamics. researchgate.netifj.edu.pl

Solvation Structure: The simulation would reveal how solvent molecules arrange themselves around the this compound molecule, forming a solvation shell.

Transport Properties: Properties such as the diffusion coefficient could be calculated from the trajectory data, providing insight into how the molecule moves through a solution.

Table 2: Potential Parameters and Outputs of a Molecular Dynamics Simulation for this compound

Simulation Parameter/OutputDescriptionPotential Insight Gained
Force FieldA set of empirical energy functions and parameters used to describe the potential energy of the system (e.g., AMBER, CHARMM).Ensures accurate representation of molecular interactions.
Solvent ModelExplicit representation of solvent molecules (e.g., TIP3P water, or a box of toluene).Allows for the study of direct solute-solvent interactions.
Simulation TimeThe duration of the simulation, typically in the nanosecond (ns) to microsecond (µs) range.Must be long enough to sample relevant conformational changes and dynamic processes.
Radial Distribution FunctionDescribes how the density of surrounding atoms varies as a function of distance from a central atom.Characterizes the structure of the solvation shell around the tin atom and phenyl rings.
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures over time.Indicates the stability of the molecule's conformation during the simulation.

Theoretical Prediction of Isotope Effects

The replacement of hydrogen with its heavier isotope, deuterium, in this compound leads to isotope effects, which are changes in reaction rates or physical properties. unam.mx These effects can be predicted and rationalized using theoretical and computational methods. escholarship.orgnih.gov

The most common type is the kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond due to a lower zero-point vibrational energy, is broken more slowly. unam.mxwikipedia.org This results in a KIE value (kH/kD) that is typically greater than 1. Theoretical calculations, often using density functional theory (DFT), can model the transition state of a reaction to predict the KIE.

Another significant phenomenon in organotin chemistry is the magnetic isotope effect (MIE). researchgate.net This effect is not dependent on mass but on nuclear spin. acs.org Tin has several stable isotopes, some with a nuclear spin (magnetic isotopes like ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn) and some without (nonmagnetic isotopes like ¹¹⁸Sn and ¹²⁰Sn). In radical reactions, particularly photochemical processes, the rate of intersystem crossing between triplet and singlet radical pairs can be influenced by hyperfine coupling with magnetic nuclei. acs.orgnih.gov This leads to a fractionation of isotopes, where the products and remaining reactants become enriched in different tin isotopes. nih.govresearchgate.net Experimental and theoretical work has shown that for photolysis of some organotin compounds, the MIE is the dominant fractionation mechanism, often being much larger than the classical mass-dependent KIE. researchgate.netacs.orgnih.govpnas.org The photolysis of organotin molecules like RSnMe₃ has been shown to be a spin-selective radical reaction that fractionates magnetic and nonmagnetic tin isotopes. acs.orgnih.gov

Table 3: Isotope Effects Relevant to Organotin Chemistry

Isotope Effect TypeUnderlying PrincipleRelevance to this compound
Kinetic Isotope Effect (KIE)Difference in reaction rates due to isotopic mass (e.g., C-H vs. C-D bond strength). unam.mxPredicts that reactions involving the cleavage of a C-D bond on the phenyl rings will be slower than for the non-deuterated analogue.
Magnetic Isotope Effect (MIE)Difference in reaction rates due to nuclear magnetic moments influencing spin-selective processes (e.g., radical pair intersystem crossing). researchgate.netacs.orgImportant in photochemical or radical-mediated reactions, leading to fractionation of magnetic (¹¹⁷Sn, ¹¹⁹Sn) and nonmagnetic tin isotopes. nih.govpnas.org

Reaction Chemistry and Mechanistic Investigations

Deuterium (B1214612) Isotope Effects (KIE) in Reactions Involving Tetraphenyl-d20-tin

The substitution of hydrogen with deuterium in the phenyl rings of tetraphenyltin (B1683108) creates a powerful tool for probing reaction mechanisms. The change in mass upon isotopic substitution can lead to observable differences in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgfaccts.de The KIE is defined as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). iupac.org

Primary and Secondary Isotope Effects on Reaction Rates

Kinetic isotope effects are categorized as either primary or secondary. slideshare.net

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. slideshare.netlibretexts.org For reactions involving the cleavage of a C-H/C-D bond, the PKIE (kH/kD) is typically significant, often in the range of 6-10. wikipedia.org This is because the zero-point energy of a C-H bond is higher than that of a C-D bond, leading to a lower activation energy for C-H bond cleavage. github.io

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly involved in bond-breaking or bond-forming in the rate-determining step. slideshare.netlibretexts.org These effects are generally smaller than PKIEs, with kH/kD values often close to 1. princeton.edu SKIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provide information about changes in hybridization or the steric environment at the reaction center during the transition state. github.ioprinceton.edu For instance, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium atom typically results in a normal secondary KIE (kH/kD ≈ 1.1-1.2), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD ≈ 0.8-0.9). github.io

In the context of this compound, studying the KIE in reactions such as electrophilic cleavage of the Sn-C bond can reveal whether the C-H(D) bond is involved in the rate-limiting step.

Isotope Effect TypeDescriptionTypical kH/kD Value
Primary (PKIE) Bond to isotope is broken/formed in the rate-determining step. slideshare.netlibretexts.org6-10 wikipedia.org
Secondary (SKIE) Isotope is not directly involved in bond breaking/formation in the rate-determining step. slideshare.netlibretexts.orgNormal: > 1, Inverse: < 1 github.ioprinceton.edu

Elucidation of Rate-Determining Steps and Transition State Structures

Furthermore, the value of the KIE can offer insights into the geometry of the transition state. slideshare.net For example, in proton transfer reactions, a more linear and symmetrical transition state generally leads to a larger primary KIE. slideshare.net In reactions involving organotin compounds, the transition state may involve a five-coordinate tin center. scispace.comrsc.org The study of KIEs can help to characterize the structure and energetics of these transition states. For example, in Stille coupling reactions, additives like LiCl can stabilize the transition state during oxidative addition and enhance the rate of transmetalation. libretexts.org

Computational Approaches to KIE Prediction and Interpretation

Computational chemistry provides a powerful means to predict and interpret kinetic isotope effects. utep.edu Using quantum mechanical models, it is possible to calculate the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. faccts.de These frequencies are then used to determine the zero-point energies (ZPEs) and, consequently, the activation energies.

The difference in activation energies between the isotopologues allows for the theoretical prediction of the KIE. These computational predictions can then be compared with experimental results to validate a proposed reaction mechanism. faccts.de Such studies can provide detailed information about the transition state structure and the nature of bond-breaking and bond-forming processes that would be difficult to obtain through experimental means alone. utep.edu For organotin compounds, computational studies have been employed to investigate reaction mechanisms and predict properties like bond dissociation energies. researchgate.net

Reactivity of Sn-C(phenyl-d5) Bonds

The strength and reactivity of the tin-carbon bond are central to the chemistry of organotin compounds. scielo.br The use of deuterated phenyl groups allows for specific investigation into the cleavage of this bond without interference from reactions involving the phenyl C-H bonds.

Homolytic and Heterolytic Cleavage Pathways

The Sn-C bond can break in two primary ways: homolytically or heterolytically. unacademy.compressbooks.pubmaricopa.edu

Homolytic cleavage involves the symmetrical breaking of the Sn-C bond, where each fragment retains one of the bonding electrons, resulting in the formation of a tin-centered radical and a phenyl-d5 radical. unacademy.compressbooks.pub This process is often initiated by heat or light. pressbooks.pub The study of homolytic bond dissociation energies is crucial for understanding the reactivity of organotin compounds in radical reactions. researchgate.net Photolysis of some organotin compounds has been shown to proceed via homolytic cleavage of the C-Sn bond. researchgate.net

Heterolytic cleavage involves the unsymmetrical breaking of the Sn-C bond, where one fragment retains both bonding electrons. unacademy.commaricopa.edu This results in the formation of ions. Depending on the relative electronegativity of the attacking and leaving groups, this can lead to a stannyl (B1234572) cation and a phenyl-d5 anion, or a stannyl anion and a phenyl-d5 cation. Heterolytic cleavage is more common in polar solvents and is the key step in many ionic reactions of organotin compounds. unacademy.com

Cleavage PathwayDescriptionProducts
Homolytic Symmetrical bond breaking. unacademy.compressbooks.pubRadicals unacademy.com
Heterolytic Unsymmetrical bond breaking. unacademy.commaricopa.eduIons maricopa.edu

Ligand Exchange and Redistribution Reactions

This compound can participate in ligand exchange and redistribution reactions, where one or more of the phenyl-d5 groups are exchanged with other ligands from another reagent. wikipedia.org These reactions are fundamental in organometallic chemistry and are often in equilibrium. sci-hub.se For example, reacting this compound with a tin halide could lead to a mixture of phenyltin halides with varying degrees of deuteration and halogenation. The study of these redistribution reactions can be facilitated by techniques like NMR spectroscopy. rsc.org The mechanism of these exchanges can be investigated to determine whether they proceed through associative or dissociative pathways, often involving intermediate coordination complexes. dss.go.th In some cases, these reactions can be influenced by the solvent, with coordinating solvents potentially inhibiting certain pathways. sci-hub.se

Role of Deuterium in Reaction Pathway Differentiation

Deuterium Labeling as a Mechanistic Probe

Deuterium labeling is a cornerstone technique in mechanistic chemistry, and its application in this compound is pivotal for distinguishing between potential reaction pathways. The unique isotopic signature of the deuterated phenyl groups allows scientists to monitor the fate of these specific moieties during a reaction. This is particularly valuable in organometallic reactions where bond-making and bond-breaking events at the metal center are of interest.

Key applications of this compound as a mechanistic probe include:

Tracking Molecular Fragments: In mass spectrometry, deuterium labeling helps to rationalize fragmentation patterns by identifying which parts of the molecule are retained in the resulting ions. dss.go.th

Determining Stereochemistry: The use of deuterium labeling, often in conjunction with techniques like ¹¹⁹Sn NMR spectroscopy, can elucidate the stereochemical course of reactions such as hydrostannation. iupac.org For instance, the specific arrangement of atoms in the products of a reaction can be determined by tracking the position of the deuterium atoms. iupac.org

Elucidating Reaction Intermediates: The presence of deuterium in specific positions on the phenyl rings can help confirm or rule out the formation of certain intermediates. If a proposed intermediate would lead to a different distribution of deuterium in the final product than what is observed, that pathway can be discounted. This method is crucial for studying reactions like Stille cross-coupling, where the integrity of the phenyl group transfer is critical.

The table below summarizes findings from studies where deuterium labeling was instrumental in understanding reaction mechanisms.

Technique Application Key Finding Reference
¹¹⁹Sn NMR SpectroscopyStereochemistry of organotin reactionsKarplus-like angular dependence of ³J(SnD) coupling constants used to determine the stereochemistry of cycloaddition products. iupac.org
Mass SpectrometryFragmentation pathway analysisDeuterium labeling on steroid ketones demonstrated that specific methyl groups were not involved in certain fragmentation patterns. dss.go.th
Neutron ReflectometryStructural analysis of interfacesControlled deuterium labeling of ionic liquids used to probe the fine structure of the electrical double layer. rsc.org

Tracking of Deuterium Scrambling and its Implications

Deuterium scrambling refers to the migration of deuterium atoms from their original, labeled positions to other positions within a molecule or to other molecules during a reaction. The observation—or lack thereof—of deuterium scrambling provides profound insights into the reaction mechanism, particularly concerning the lifetime and nature of intermediates.

In many organotin reactions, the absence of deuterium scrambling is a significant finding. For example, in certain hydrostannation reactions studied using deuterated substrates, the clean inversion of configuration occurred without any deuterium scrambling, indicating a concerted or very rapid stepwise mechanism that prevents the reorganization of atoms. iupac.org Similarly, some nickel-catalyzed cross-coupling reactions using deuterated reagents proceed without scrambling, suggesting that the labeled groups are transferred directly without undergoing processes that would allow for isotope exchange. researchgate.net

Conversely, if deuterium scrambling were observed, it could imply:

The formation of long-lived intermediates, such as radical species or carbanions, which would allow time for H/D exchange with the solvent or other species.

The existence of reversible reaction steps that allow deuterium to move between different positions.

The involvement of specific catalytic species that facilitate H/D exchange.

The study of deuterium scrambling is therefore not just about tracking atoms, but about understanding the energetic landscape and dynamics of a chemical reaction. researchgate.net

Coordination Chemistry and Adduct Formation

The tin atom in tetraphenyltin, while situated in a stable tetrahedral geometry, possesses d-orbitals that allow it to expand its coordination number beyond four. researchgate.netukessays.com This ability to act as a Lewis acid and accept electron density from donor molecules (Lewis bases) is central to its coordination chemistry, leading to the formation of a wide array of adducts and coordination complexes. researchgate.netguidechem.com

Interaction with Lewis Acids and Bases

The tin center in tetraphenyltin is electrophilic and can function as a Lewis acid, although it is weaker than its halide precursors like tin(IV) chloride (SnCl₄). brynmawr.edu It can react with Lewis bases—species with available lone pairs of electrons—to form coordination adducts. This interaction typically results in hypercoordinate tin species, where the coordination number increases to five or six. ukessays.com

Examples of interactions include:

With Lewis Bases: Tetraphenyltin and its derivatives can form stable five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral) complexes with Lewis bases such as phosphine (B1218219) oxides, pyridines, and amines. chemrxiv.orgnih.gov The formation of these adducts is a fundamental step in many catalytic processes where the substrate coordinates to the tin center before undergoing transformation.

In Catalyst Systems with other Lewis Acids: Tetraphenyltin is also used as a component in multi-part catalyst systems. For instance, it has been used in conjunction with strong Lewis acids like aluminum halides and vanadium halides to create soluble catalysts for ethylene (B1197577) polymerization. acs.org In these systems, complex interactions between the different metallic species generate the active catalytic sites.

The study of these Lewis acid-base interactions is critical, as they can lead to not only simple adduct formation but also more complex behaviors like the disproportionation of related mixed-halide species. chemrxiv.org

Formation of Coordination Complexes with Diverse Ligands

The versatility of tetraphenyltin and related organotin compounds allows for the formation of coordination complexes with a vast range of ligands. researchgate.net The resulting structures often exhibit geometries such as trigonal bipyramidal or pseudo-octahedral. researchgate.net The nature of the ligand plays a crucial role in determining the final structure and stability of the complex.

Notable examples of ligands that form complexes with tin centers include:

Nitrogen-based Ligands: Bidentate ligands like phenanthroline and simple monodentate ligands like pyridine (B92270) coordinate to the tin center to form stable complexes. nih.gov

Porphyrins and Related Macrocycles: Tin can be incorporated into the core of porphyrin rings, with the phenyl groups from a precursor like tetraphenyltin potentially being involved or substituted. These complexes are investigated for applications in catalysis and materials science. researchgate.net

Metal-based Ligands: In more unconventional arrangements, organotin fragments can themselves act as ligands to other metal centers, including f-block elements like samarium and ytterbium, forming complexes with direct tin-lanthanide bonds. royalsocietypublishing.org

The table below provides examples of coordination complexes formed from tin compounds, illustrating the diversity of ligands and resulting geometries.

Tin Compound/Precursor Ligand(s) Resulting Complex Type/Geometry Reference
Organotin(IV) CompoundsVarious C-donor ligands (e.g., methyl, phenyl)Tetrahedral, trigonal bipyramidal, pseudo-octahedral researchgate.net
(C₅Me₅)₂Y(THF)₂][BPh₄]Phenanthroline (phen), Pyridine (py)[(C₅Me₅)₂Y(phen)][BPh₄], [(C₅Me₅)₂Ln(py)₂][BPh₄] nih.gov
Sn(p-C₆H₄Br)₄Dimethylsulfonium groups (post-synthesis functionalization)Tetrahedral core with functionalized arms rsc.org
Yb, Ph₃GeHTriphenylgermyl (GePh₃)[Yb(GePh₃)₂(THF)₄] (Octahedral) royalsocietypublishing.org
Tin(IV) ChlorideTriphenylphosphine (B44618) oxidecis/trans-MX₄L₂ adducts chemrxiv.org

Applications in Advanced Chemical Research and Materials Science Precursors

Deuterated Standards in Quantitative Chemical Analysis

The precision of quantitative analysis often relies on the use of internal standards to correct for variations during sample preparation and instrumental analysis. scioninstruments.com Deuterated compounds are considered the gold standard for this purpose, particularly in mass spectrometry-based techniques. scioninstruments.com

In quantitative methods using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard co-elutes with the target analyte and exhibits similar ionization efficiency but is clearly distinguishable by the mass spectrometer. scioninstruments.comnih.gov Tetraphenyl-d20-tin is an excellent internal standard for the analysis of its non-deuterated counterpart, tetraphenyltin (B1683108), and other related organotin compounds.

Its chemical and physical properties are nearly identical to tetraphenyltin, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. scioninstruments.com However, its molecular weight is significantly higher (447.25 g/mol for C24D20Sn vs. 427.13 g/mol for C24H20Sn), allowing for easy differentiation in the mass spectrometer. chemicalbook.compharmaffiliates.com By adding a known quantity of this compound to a sample before processing, any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. scioninstruments.comrestek.com The final quantification is based on the ratio of the analyte signal to the internal standard signal, which cancels out variations in sample volume, injection volume, and instrument response, thereby improving the accuracy and precision of the measurement. scioninstruments.com

Table 1: Characteristics of this compound as an Internal Standard

FeatureDescriptionAdvantage in Quantitative Analysis
Chemical Equivalence Behaves chemically and chromatographically almost identically to non-deuterated tetraphenyltin.Ensures it experiences the same procedural losses and matrix effects as the analyte. scioninstruments.com
Mass Differentiation Easily distinguished from the analyte by its higher mass in a mass spectrometer.Allows for simultaneous detection without signal overlap, enabling accurate ratio measurement.
Non-natural Occurrence Not naturally present in environmental or biological samples.Prevents interference from endogenous compounds, ensuring the signal is solely from the added standard. scioninstruments.com
Stability A stable compound under typical analytical conditions.Maintains its integrity throughout the sample preparation and analysis process. chemicalbook.com

Isotope Dilution Mass Spectrometry (ID-MS) is a primary analytical technique for obtaining highly accurate and precise measurements of elemental and molecular concentrations. epa.govresearchgate.net The method involves adding a known amount of an isotopically enriched standard (the "spike") to a sample. epa.gov After the spike has fully equilibrated with the naturally occurring analyte in the sample, the altered isotopic ratio is measured by a mass spectrometer. epa.govnih.gov

This compound is perfectly suited for use in ID-MS for the quantification of tetraphenyltin. By measuring the isotopic distribution of the tin or the molecular fragments in the mass spectrometer after spiking the sample, the exact amount of the analyte can be calculated with high accuracy. epa.govcsic.es This technique is considered a definitive method because the measurement relies on isotope ratios, which are less susceptible to matrix effects and instrumental drift than signal intensities alone. researchgate.netnist.gov The use of this compound in ID-MS is critical for applications requiring the highest level of confidence, such as the certification of reference materials or in regulatory monitoring of organotin compounds in environmental samples. csic.es

Use as Internal Standards in Chromatography-Mass Spectrometry (GC-MS, LC-MS)

Precursor in the Synthesis of Novel Deuterated Organometallic Compounds

The presence of twenty deuterium (B1214612) atoms makes this compound a valuable starting material for introducing deuterated phenyl groups into other molecules. This capability is exploited in the synthesis of complex isotopically labeled compounds for specialized research.

This compound serves as a reagent for transferring deuterated phenyl groups, (C6D5), onto other molecular scaffolds. It can participate in cross-coupling reactions, such as the Stille reaction, where an organotin compound is coupled with an organic halide in the presence of a palladium catalyst. This allows for the precise installation of a deuterated phenyl ring at a specific position within a larger, more complex molecule.

Furthermore, it can be used in stannylation reactions to create other deuterated organotin reagents. The ability to synthetically introduce these labeled moieties is crucial for mechanistic studies in organic and organometallic chemistry. nih.gov By tracking the position of the deuterium label in the products of a reaction, chemists can elucidate reaction pathways and understand the behavior of intermediates. nih.govresearchgate.net

Table 2: Synthetic Reactions Involving this compound for Isotopic Labeling

Reaction TypeRole of this compoundExample Application
Stille Coupling Transfers a deuterated phenyl group, (C6D5), to an organic electrophile (e.g., aryl halide).Synthesis of deuterated biaryls or other complex aromatic systems for mechanistic studies.
Stannylation Acts as a source of the Sn(C6D5)x moiety to create new deuterated organotin reagents.Preparation of more reactive deuterated stannanes for subsequent coupling reactions.
Ligand Synthesis Serves as a building block for constructing more complex deuterated organic molecules.Creation of deuterated phosphine (B1218219) or N-heterocyclic carbene ligands. uu.nl

In the field of homogeneous catalysis, the ligand surrounding a metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. Deuterating ligands can have a profound impact on catalyst performance. uu.nl The C-D bond is stronger than the C-H bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can make the ligand more resistant to decomposition pathways that involve C-H bond cleavage, thereby extending the lifetime of the catalyst. uu.nl

This compound is a key precursor for synthesizing deuterated ligands containing phenyl groups, such as deuterated triphenylphosphine (B44618) (P(C6D5)3). By using this compound to build these ligands, which are then coordinated to transition metals (e.g., palladium, rhodium, ruthenium), researchers can create more robust and longer-lasting catalysts. uu.nlresearchgate.net These specialized catalysts are valuable for demanding industrial processes and for fundamental studies aimed at understanding and preventing catalyst deactivation mechanisms. uu.nlcardiff.ac.uk

Synthetic Utility in Isotopic Labeling of Complex Molecules

Research into Solid-State Phenomena and Material Science Precursors

The applications of this compound and its non-deuterated analog extend into materials science and solid-state chemistry. Organotin compounds, in general, are used as precursors for the synthesis of materials such as tin oxide (SnO2) thin films, which are vital components in gas sensors, transparent conducting electrodes, and photovoltaic cells. researchgate.net While tetraphenyltin itself can be a precursor, the deuterated version, this compound, offers unique advantages for research.

The substitution of hydrogen with deuterium significantly alters the vibrational properties of the molecule and the resulting material. These changes can be readily probed by techniques like neutron scattering. ansto.gov.au Since neutrons interact differently with hydrogen and deuterium nuclei, comparing the neutron scattering patterns of materials made from hydrogenous and deuterated precursors can provide detailed insights into their structure and dynamics, such as the arrangement of molecules in a crystal lattice or the study of phonon modes. ansto.gov.au This makes this compound a valuable tool for fundamental research into solid-state phenomena and for developing new materials with tailored properties. umich.edu

Studies on Crystal Engineering and Supramolecular Assemblies

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Supramolecular assemblies involve the spontaneous association of molecules into larger, ordered structures through non-covalent bonds. Tetraphenyltin and its deuterated analogue are of interest in these fields due to their well-defined, stable tetrahedral geometry and the potential for intermolecular interactions involving the phenyl rings.

The foundational work in crystal engineering relies on understanding the crystal structure of the building blocks. The crystal structure of the non-deuterated tetraphenyltin has been determined, showing a tetragonal system where the molecule possesses a specific symmetry. researchgate.netrsc.orgresearchgate.net This defined three-dimensional shape allows researchers to predict and design how molecules will pack in a solid-state lattice. The phenyl groups can participate in various non-covalent interactions, such as van der Waals forces and C-H···π interactions, which are fundamental to the formation of supramolecular structures.

Role as a Precursor for Tin-Containing Materials (e.g., thin films, nanoparticles)

Organotin compounds are widely used as molecular precursors for the synthesis of tin-containing materials, particularly tin(IV) oxide (SnO₂), due to their volatility and decomposition pathways. researchgate.net These materials are critical in applications such as transparent conducting oxides, gas sensors, and catalysts. This compound can serve as a high-purity precursor for depositing thin films or fabricating nanoparticles.

The synthesis of tin oxide nanoparticles often involves the chemical transformation of a tin precursor. Various methods, including co-precipitation, sol-gel, hydrothermal, and microwave-assisted synthesis, have been employed using precursors like tin chlorides. chalcogen.rodoi.org For instance, SnO₂ nanoparticles have been successfully synthesized via the co-precipitation method, resulting in tetrahedral-shaped particles with specific crystalline sizes. chalcogen.ro Another approach involves the green synthesis of SnO₂ nanoparticles using plant extracts to convert stannous chloride into tin oxide. internationaltin.org

The choice of precursor is critical as it influences the characteristics of the resulting nanomaterial, such as particle size, shape, and crystallinity, which in turn dictate its functional properties. nih.gov Organometallic precursors like tetrakis(dimethylamino)tin (B92812) have been used for the atomic layer deposition of SnO₂ thin films, while the thermolysis of other tin compounds can produce core-shell nanoparticles. nih.gov The use of a high-purity, well-defined precursor like this compound allows for precise control over the introduction of tin into the material, and the deuterium labeling can be used as a tracer to study the reaction and decomposition mechanisms during material formation.

Table 1: Examples of Tin Precursors and Resulting SnO₂ Nanoparticle Properties

Tin PrecursorSynthesis MethodResulting Particle ShapeResulting Particle SizeReference
[(Sn(NMe₂)₂)₂]ThermolysisSpherical (core-shell)~19 nm nih.gov
Tin Chloride (SnCl₄)Co-precipitationTetrahedral~47 nm chalcogen.ro
Stannous Chloride (SnCl₂·2H₂O)Green Synthesis (Plant Extract)Not specifiedNot specified internationaltin.org
Tin Chloride (SnCl₄)Not specifiedSpherical2 - 19 nm doi.org
Tin Chloride and NH₃·H₂OMicrowave IrradiationSpherical20 - 25 nm chalcogen.ro

Investigation of Rotational Dynamics in Solid State

Understanding the motion of molecules and their constituent parts in the solid state is crucial for designing materials with specific dynamic properties, such as molecular machines and solid-state electrolytes. This compound is an ideal candidate for such studies due to the strategic placement of deuterium, which acts as a sensitive probe for solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Solid-state deuterium (²H) NMR is a powerful technique for characterizing molecular dynamics. nih.govsfasu.edu The interaction of the deuterium nucleus with its local electric field gradient is highly sensitive to its orientation. Therefore, changes in the ²H NMR lineshape or relaxation times can provide detailed information about the geometry, rates, and activation energies of molecular motion, such as the rotation or oscillation of the phenyl rings in this compound. nih.govsfasu.eduacs.org

Studies on the non-deuterated Tetraphenyltin have used ¹H NMR and Raman spectroscopy to detect the motion of the phenyl rings, identifying reorientations and oscillations with specific activation energies. researchgate.net By replacing the protons on the phenyl rings with deuterium, researchers can eliminate the strong ¹H-¹H dipolar couplings that broaden NMR signals, allowing for a much clearer and more detailed investigation of the dynamics. nih.gov This isotopic substitution has minimal impact on the actual molecular motion, making this compound an excellent model system. This technique has been applied to various organometallic and polymeric systems to distinguish between different modes of reorientation, such as full ring rotation versus 180° flips, and to measure the speed of these motions. sfasu.edudtic.mil

Table 2: Techniques for Studying Solid-State Molecular Dynamics

TechniqueInformation ObtainedRelevance of Deuterium Labeling
Solid-State ²H NMR SpectroscopyGeometry, rate (10³ to >10¹⁰ s⁻¹), and energetics of molecular motion. Distinguishes between different motional modes (e.g., full rotation vs. flips).Provides a direct, sensitive probe of motion at the labeled site. Avoids complications from strong proton-proton dipolar couplings. nih.govsfasu.eduacs.org
Raman SpectroscopyInformation on vibrational modes which can be coupled to lattice modes and molecular motion. Temperature dependence of band widths can yield activation energies for motion.Can be used on deuterated or non-deuterated samples; comparison can help assign vibrational modes. researchgate.net
Infrared (IR) SpectroscopyProvides information on vibrational modes and how they are affected by the crystal lattice and temperature, which relates to molecular dynamics.Deuteration shifts vibrational frequencies, aiding in the assignment of modes involving the phenyl rings. researchgate.net
¹H NMR (Spin-Lattice Relaxation)Detects molecular motions and can be used to calculate activation energies.Used for non-deuterated compounds. Deuteration of specific sites simplifies the remaining proton spectrum. researchgate.net

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Organotin Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of organotin compounds is no exception. These computational tools can analyze vast datasets to identify patterns, predict properties, and model reactivity with increasing accuracy. In this context, Tetraphenyl-d20-tin can serve as a source of high-quality, precise data for training and validating AI/ML models.

Future research will likely focus on developing ML models to predict the toxicological profiles of organotin compounds. By correlating the detailed metabolic and kinetic data obtainable from studies using this compound with structural features, more accurate predictive models for toxicity can be built. Furthermore, AI can be employed to accelerate the discovery of new organotin-based catalysts and materials by predicting their performance in various applications. The precise experimental data derived from deuterated compounds like this compound are invaluable for refining the algorithms used in these predictive frameworks.

Table 1: Potential AI and ML Applications in Organotin Research

Research Area Application of AI/ML Role of this compound
Toxicology Predictive modeling of cytotoxicity and environmental fate. Provides precise metabolic and kinetic data for model training and validation.
Catalysis High-throughput screening of potential organotin catalysts. Offers benchmark data for reaction outcomes and catalyst stability.
Materials Science Design of novel organotin-based materials with desired properties. Yields detailed structural and property data to inform material design algorithms.

| Reaction Prediction | Forecasting products and yields of unknown organotin reactions. | Helps in elucidating reaction mechanisms that form the basis of predictive models. |

Advanced Spectroscopic Techniques for in situ and Time-Resolved Studies

The elucidation of reaction mechanisms requires the ability to observe and characterize transient intermediates. Advanced spectroscopic techniques, particularly those capable of in situ and time-resolved measurements, are critical for this purpose. This compound is an ideal substrate for such studies due to the unique spectroscopic signature imparted by the deuterium (B1214612) atoms.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of reactions involving this compound in real-time. The absence of proton signals in the aromatic region simplifies the spectra, allowing for clearer observation of tin-containing species and their transformations. Time-resolved infrared (TRIR) spectroscopy and time-resolved photoluminescence spectroscopy can provide snapshots of short-lived excited states and intermediates in photochemical reactions, with the C-D vibrational modes offering a distinct window into the behavior of the phenyl groups. These techniques will be instrumental in studying the fast kinetics of processes like Stille cross-coupling reactions or the behavior of organotin-based photoredox catalysts.

Theoretical Methodologies for Enhanced Predictive Power

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. DFT calculations can provide detailed insights into reaction energy profiles, transition state geometries, and electronic structures of organometallic compounds.

The primary role of this compound in this area is to provide crucial experimental data for the validation and refinement of theoretical models. A key application is the study of the kinetic isotope effect (KIE), where the difference in reaction rates between this compound and its non-deuterated counterpart can be precisely measured. This experimental KIE provides a stringent benchmark for the accuracy of DFT calculations of transition state geometries and vibrational frequencies. Discrepancies between calculated and experimental KIEs can guide the improvement of computational methodologies, leading to more reliable predictive power for a wide range of organotin reactions.

Table 2: Comparison of Theoretical and Potential Experimental Data

Parameter Theoretical Prediction (DFT) Experimental Validation with this compound
Reaction Barriers Calculation of activation energies for proposed mechanistic steps. Derivation from temperature-dependent kinetic studies.
Transition States Optimization of transition state geometries and vibrational frequencies. Inference from experimental kinetic isotope effects.
Spectroscopic Properties Prediction of NMR chemical shifts and vibrational (IR/Raman) frequencies. Direct measurement to confirm structural assignments of intermediates.

| Thermodynamics | Calculation of reaction enthalpies and Gibbs free energies. | Measurement of reaction equilibria and heats of reaction. |

Exploration of Novel Reactivities and Catalytic Cycles

The field of organometallic chemistry is continually seeking novel transformations and more efficient catalytic cycles. While organotin compounds are well-known for their role in reactions like the Stille coupling, there is significant potential for discovering new reactivities. This compound can be a key player in these explorations by helping to unravel the mechanisms of newly discovered reactions.

For instance, in the development of new palladium-catalyzed cross-coupling reactions, the use of this compound can help determine whether the C-H (or C-D) bond activation of the phenyl ring is a rate-determining step. This is achieved by comparing the reaction rates with the non-deuterated analogue. Such mechanistic insights are vital for optimizing reaction conditions and expanding the scope of new catalytic methods. Furthermore, the unique properties of the tin-carbon bond in this compound might be exploited in developing novel polymerization catalysts or in the synthesis of complex organic molecules.

Synergistic Studies with Other Isotopically Labeled Systems

The complexity of many modern catalytic systems, which often involve multiple interacting components, necessitates sophisticated mechanistic investigation tools. Synergistic studies, where multiple components of a reaction are isotopically labeled, can provide a wealth of information about these intricate systems.

Future research could involve reacting this compound in the presence of other isotopically labeled reagents, such as ¹³C-labeled electrophiles or catalysts containing labeled ligands. By tracking the fate of each isotopic label using techniques like mass spectrometry and NMR, it becomes possible to map out complex reaction networks and understand the interplay between different components. For example, in a synergistic Ni/Co-catalyzed carbonylative coupling, using this compound along with ¹³CO could clarify the individual roles of each metal in the catalytic cycle and the sequence of bond-forming events. Such studies are crucial for the rational design of more efficient and selective multicomponent catalytic systems.

Q & A

Q. What are the key considerations for synthesizing Tetraphenyl-d20-tin with high isotopic purity, and how can deuterium incorporation be validated?

Methodological Answer:

  • Synthesis requires controlled deuteration of the phenyl rings using deuterated precursors (e.g., C6D5Li) under inert conditions to minimize proton exchange.
  • Isotopic purity can be validated via high-resolution mass spectrometry (HRMS) and deuterium nuclear magnetic resonance (²H NMR) to confirm >98% deuteration .
  • Quantitative analysis of residual protons should be performed using gas chromatography-mass spectrometry (GC-MS) coupled with isotopic dilution techniques .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography resolves the tetrahedral geometry and Sn-C bond lengths, critical for comparing deuteration effects on molecular packing .
  • ¹³C NMR and ¹¹⁹Sn NMR identify electronic environment changes due to deuterium substitution, with chemical shifts compared to non-deuterated analogs .
  • Infrared (IR) spectroscopy monitors vibrational mode shifts (e.g., C-D stretching ~2100 cm⁻¹) to confirm deuterium incorporation .

Advanced Research Questions

Q. How does deuteration in this compound influence its reactivity in Stille cross-coupling reactions compared to non-deuterated analogs?

Methodological Answer:

  • Conduct kinetic studies using time-resolved ¹H/²H NMR to compare transmetallation rates between deuterated and non-deuterated species.
  • Isotopic effects (kH/kD > 1) may arise from Sn-C bond cleavage energy differences, requiring density functional theory (DFT) calculations to model transition states .
  • Track side reactions (e.g., proto-de-deuteration) via isotopic labeling experiments under varying catalytic conditions .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound in polar solvents?

Methodological Answer:

  • Perform solvent-dependent stability assays using differential scanning calorimetry (DSC) and dynamic light scattering (DLS) to correlate aggregation behavior with solvent polarity .
  • Reconcile conflicting data by standardizing solvent purity (e.g., anhydrous DMF vs. hydrated DMSO) and controlling trace water content via Karl Fischer titration .
  • Apply multivariate regression analysis to isolate solvent parameters (dielectric constant, donor number) influencing decomposition pathways .

Q. How can computational models predict isotopic effects on the Sn-C vibrational modes in this compound?

Methodological Answer:

  • Use DFT simulations (e.g., B3LYP/def2-TZVP) to calculate force constants and vibrational frequencies for Sn-C bonds in deuterated vs. non-deuterated structures .
  • Validate models against experimental Raman spectra, focusing on low-frequency modes (<500 cm⁻¹) sensitive to isotopic mass changes .
  • Incorporate solvent effects via implicit solvation models (e.g., COSMO) to assess environmental impacts on vibrational dynamics .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the photodegradation of this compound in UV-light-exposed environments?

Methodological Answer:

  • Include dark controls to distinguish thermal vs. photolytic degradation pathways.
  • Use deuterated solvents (e.g., D2O, CD3CN) to minimize proton exchange interference during liquid-phase irradiation studies .
  • Monitor radical intermediates via electron paramagnetic resonance (EPR) spectroscopy and quench experiments with TEMPO .

Q. How should researchers address discrepancies in crystallographic data for this compound polymorphs?

Methodological Answer:

  • Perform temperature-dependent crystallography to identify phase transitions or disorder effects influencing lattice parameters .
  • Compare multiple datasets using R-factor analysis and Hirshfeld surface plots to assess crystallographic reproducibility .
  • Apply synchrotron X-ray sources to enhance resolution for weakly diffracting deuterated crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.